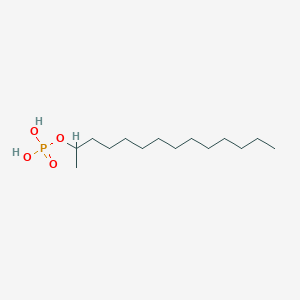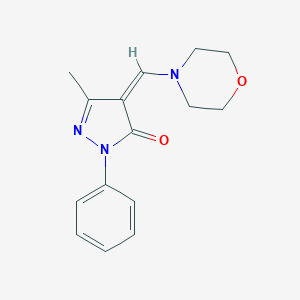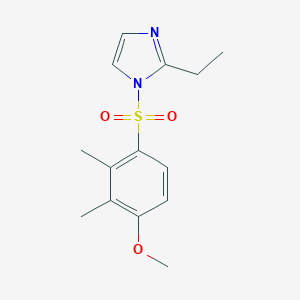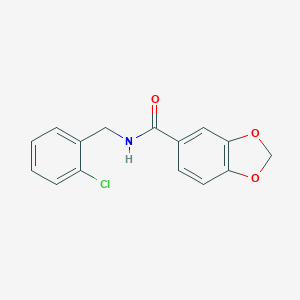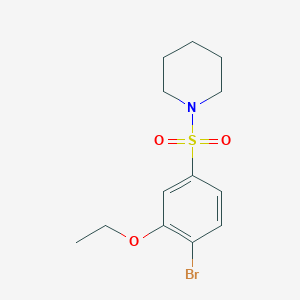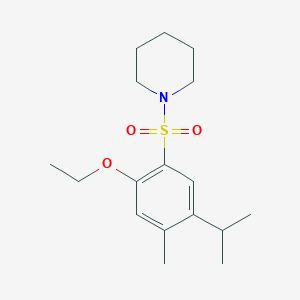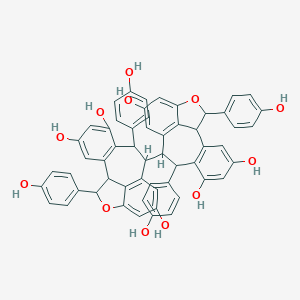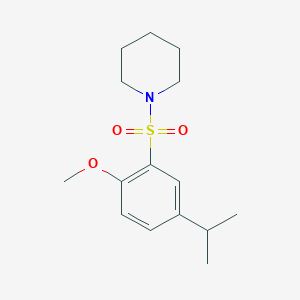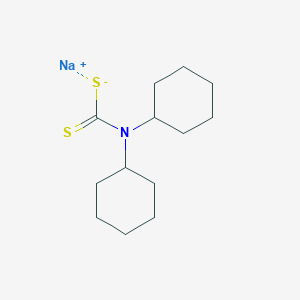
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as GW 501516 and is classified as a selective androgen receptor modulator (SARM). It has been shown to have a variety of effects on the body, including increasing endurance and fat burning.
Mécanisme D'action
The mechanism of action of 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is not fully understood, but it is believed to work by binding to and activating the peroxisome proliferator-activated receptor delta (PPAR-delta). This receptor is involved in the regulation of energy metabolism and has been shown to play a role in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects:
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase endurance and fat burning, as well as improve insulin sensitivity and glucose uptake in skeletal muscle. It has also been shown to increase the expression of genes involved in fatty acid oxidation and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide in lab experiments include its ability to selectively activate the PPAR-delta receptor, as well as its potential use in studying metabolic disorders such as obesity and diabetes. However, there are also limitations to its use, including the fact that it has not yet been approved for human use and its potential for off-target effects.
Orientations Futures
There are many potential future directions for research on 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide. These include further studies on its mechanism of action, as well as its potential use in treating metabolic disorders such as obesity and diabetes. It may also be useful in studying the role of PPAR-delta in energy metabolism and lipid homeostasis. Additionally, there may be potential for the development of new drugs based on the structure of 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide.
Méthodes De Synthèse
The synthesis of 2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide is a complex process that involves several steps. One common method involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with 2,4-dimethylphenylsulfonyl chloride in the presence of a base. This reaction produces the desired compound in good yield and purity.
Applications De Recherche Scientifique
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of effects on the body, including increasing endurance and fat burning. It has also been studied for its potential use in treating metabolic disorders such as obesity and diabetes.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
2,4-dimethyl-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-4-5-13(12(3)8-10)19(17,18)16-14-9-11(2)6-7-15-14/h4-9H,1-3H3,(H,15,16) |
Clé InChI |
IRTPHXLEHBWRIA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC=CC(=C2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[[(2R)-3,3-dimethyloxiran-2-yl]methyl]-5,7-dimethoxychromen-2-one](/img/structure/B230865.png)
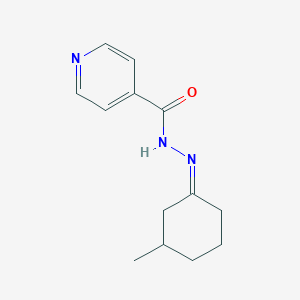
![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine](/img/structure/B230868.png)
